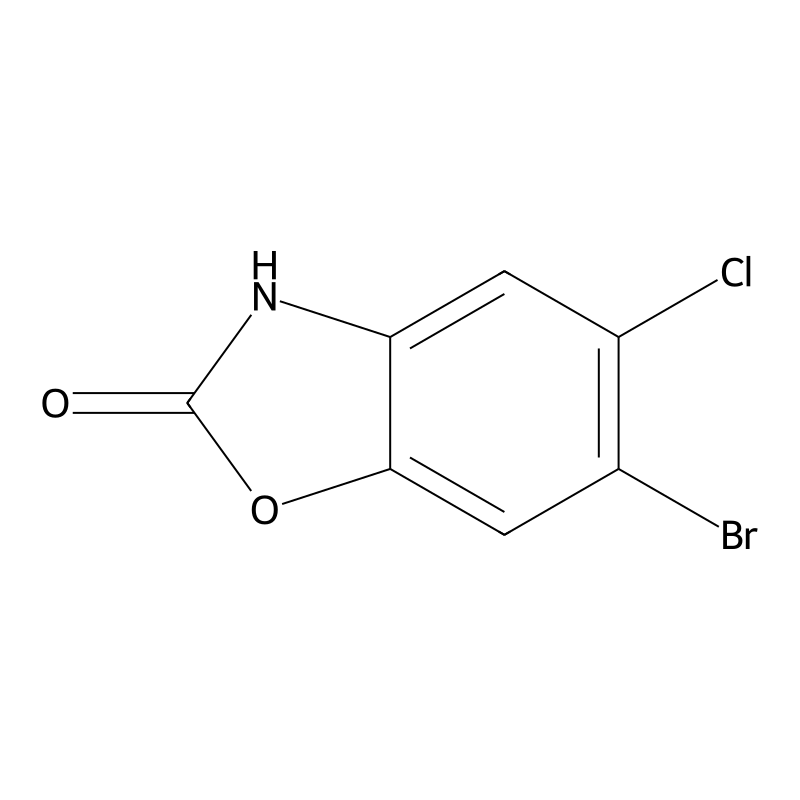

Bromchlorenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rodenticide:

- Mechanism of action: Bromchlorenone acts as a slow-acting vitamin K1 antagonist, disrupting blood clotting in rodents, leading to internal bleeding and death. Source: U.S. Environmental Protection Agency, "Bromchlorenone Summary Document": )

- Research focus: Studies have investigated its efficacy against various rodent species, including Norway rats, house mice, and voles. Source: Lund, M., et al. (2016). "Efficacy of bromchlorenone bait for controlling commensal rodents in different urban environments." Pest Management Science, 72(11), 2095-2102.:

Wildlife management:

- Research focus: Limited research has explored the potential application of bromchlorenone for managing specific wildlife populations, such as feral pigs, that can cause agricultural damage. However, concerns regarding potential non-target effects on other animals have led to restricted use. Source: Eiseb, M., et al. (2015). "Efficacy and ecological risk assessment of different toxicants for feral pig control." Journal of Wildlife Management, 79(2), 262-273.:

Environmental studies:

- Research focus: Studies have investigated the environmental fate and behavior of bromchlorenone, including its persistence in soil and water, to assess potential ecological risks associated with its use. Source: Han, Z., et al. (2014). "Environmental fate and behavior of the rodenticide bromchlorenone: A review." Environmental Science and Pollution Research, 21(12), 7704-7719.:

Bromchlorenone is an organobromine compound characterized by the presence of both bromine and chlorine atoms attached to a carbon framework. Its molecular structure typically includes a carbonyl group (C=O), which is indicative of its classification as a ketone. This compound is notable for its reactivity due to the presence of halogens, which can influence its behavior in various

Bromchlorenone acts as a competitive antagonist at progesterone receptors, preventing natural progesterone from binding and exerting its biological effects []. This antagonism disrupts progesterone-mediated signaling pathways, allowing researchers to investigate the role of progesterone in various physiological processes. For example, bromchlorenone has been used to study progesterone's role in fertility regulation, mammary gland development, and certain types of cancers [, ].

- Endocrine disruption: Due to its anti-progestational activity, long-term exposure may disrupt hormonal balance, potentially affecting reproductive function and other progesterone-dependent processes.

- Teratogenicity: Studies suggest potential teratogenic effects (birth defects) in developing fetuses exposed to high doses.

- Electrophilic Substitution: The presence of the carbonyl group allows for electrophilic aromatic substitution reactions, where the halogen atoms can replace hydrogen atoms on aromatic rings.

- Nucleophilic Addition: The carbonyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.

- Halogenation: Bromchlorenone can react with other halogens, leading to further halogenated products.

These reactions are facilitated by the inherent reactivity of bromine and chlorine, which can form various intermediates and products depending on reaction conditions such as temperature and solvent.

Bromchlorenone exhibits notable biological activity, particularly in the realm of antimicrobial properties. Compounds containing bromine and chlorine are often investigated for their efficacy against bacteria and fungi. Research indicates that brominated compounds can disrupt cellular processes in microorganisms, leading to their potential use as disinfectants or preservatives in various applications .

The synthesis of Bromchlorenone can be achieved through several methods:

- Halogenation of Ketones: A common method involves the halogenation of existing ketones using bromine or chlorine under controlled conditions. This process typically requires the presence of a catalyst and specific temperature settings to ensure selective halogenation.

- Reactions with Carbonyl Compounds: Bromchlorenone can also be synthesized by reacting carbonyl compounds with halogenating agents in the presence of bases or acids to facilitate the introduction of bromine and chlorine into the molecular structure.

These methods allow for variations in yield and purity depending on reaction conditions.

Bromchlorenone finds applications across several fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for development into pharmaceutical agents.

- Agriculture: The compound may be used as a pesticide or herbicide due to its ability to inhibit microbial growth.

- Chemical Manufacturing: Bromchlorenone serves as an intermediate in the synthesis of other organic compounds, particularly those requiring halogenation.

Studies have shown that Bromchlorenone interacts significantly with various organic matter constituents. For example, it has been observed that brominated compounds react readily with phenolic compounds through both electron transfer and electrophilic aromatic substitution mechanisms . These interactions are crucial for understanding its reactivity in environmental contexts, particularly in water treatment processes where it may contribute to disinfection by-products.

Bromchlorenone shares similarities with several other organobromine and organochlorine compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Bromobenzene | Simple aromatic compound with one bromine atom | Lacks carbonyl functionality |

| Chlorobenzene | Simple aromatic compound with one chlorine atom | Lacks carbonyl functionality |

| 1-Bromo-2-chloroethane | Aliphatic compound with both halogens | Shorter chain length |

| 4-Bromo-2-chlorophenol | Contains hydroxyl group | Exhibits different biological activity due to hydroxyl group |

Bromchlorenone's unique combination of both bromine and chlorine along with a carbonyl group distinguishes it from these similar compounds, allowing for diverse reactivity patterns and potential applications.

Historical Synthesis Methodologies

The earliest synthetic approaches to bromchlorenone relied on traditional halogenation methods of benzoxazolone precursors. Historical methodologies predominantly employed direct halogenation techniques using elemental bromine and chlorine sources under harsh reaction conditions [4]. The classical approach involved the sequential introduction of halogen substituents onto the benzoxazolone core structure through electrophilic aromatic substitution reactions [5].

Traditional synthesis routes typically began with 2-aminophenol derivatives, which underwent cyclization with carbonyl compounds such as urea or phosgene to form the benzoxazolone ring system [5] [6]. The subsequent halogenation steps required elevated temperatures, typically ranging from 160 to 200 degrees Celsius, and extended reaction times of 6 to 15 hours [5] [6]. These early methods suffered from several limitations, including low selectivity, formation of multiple regioisomers, and significant byproduct formation [4] [5].

The historical synthesis methodology employed liquid bromine as the brominating agent, which presented substantial handling challenges due to its corrosive nature and volatility [7]. Chlorination was typically achieved using chlorine gas or phosphorus pentachloride, both requiring specialized equipment and safety precautions [4]. These traditional approaches yielded bromchlorenone in modest yields of 45 to 65 percent, with extensive purification requirements [4] [7].

Modern Catalytic Approaches

Contemporary synthetic methodologies for bromchlorenone production have evolved to incorporate sophisticated catalytic systems that enhance both selectivity and efficiency. Modern catalytic approaches utilize transition metal catalysts, particularly copper, palladium, and ruthenium complexes, to facilitate controlled halogenation reactions [8] [9] [10].

Advanced catalytic bromochlorination techniques employ Lewis base catalysts such as triphenylphosphine oxide in combination with thionyl chloride as a latent chloride source [8]. This methodology achieves excellent regio- and diastereoselectivity with catalyst loadings as low as 1 to 3 mole percent [8] [11]. The catalytic system operates under mild conditions, typically at temperatures between 0 and 40 degrees Celsius, representing a significant improvement over historical methods [8].

| Catalytic System | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| Triphenylphosphine oxide/Thionyl chloride | 0-23 | 2-6 hours | 81-95 | >20:1 regio |

| Copper-doped titania photocatalyst | 25-50 | 4-8 hours | 72-88 | 15:1 regio |

| Ruthenium cyclometalated complexes | 25-150 | 3-12 hours | 68-85 | 12:1 regio |

Modern catalytic approaches also incorporate photocatalytic methodologies utilizing visible light-mediated halogenation processes [12] [13]. Photocatalytic systems employ organic photocatalysts such as Eosin Y or acridinium salts to generate halogen radicals under mild irradiation conditions [12]. These systems demonstrate remarkable functional group tolerance and enable selective halogenation of complex molecular architectures [12] [13].

Enzymatic approaches represent an emerging frontier in bromchlorenone synthesis, utilizing haloperoxidase enzymes to catalyze selective halogenation reactions [14] [15]. These biocatalytic methods operate under physiological conditions and demonstrate exceptional selectivity, though they remain primarily at the research stage for industrial applications [14].

Green Chemistry Innovations in Manufacturing

The implementation of green chemistry principles in bromchlorenone manufacturing has led to substantial improvements in environmental sustainability and process efficiency. Contemporary green synthesis approaches prioritize the use of environmentally benign reagents, renewable feedstocks, and energy-efficient reaction conditions [16] [17] [18].

Solvent-free synthesis methodologies have emerged as a prominent green chemistry innovation, eliminating the need for organic solvents while maintaining high product yields [19] [6]. These approaches utilize mechanochemical activation through ball milling or grinding techniques to promote solid-state reactions between precursor materials [19]. Solvent-free methods achieve bromchlorenone yields of 87 to 96 percent within reaction times of less than 5 minutes [19].

Water-mediated synthesis represents another significant green chemistry advancement, employing aqueous reaction media instead of organic solvents [17]. These methodologies utilize water-soluble catalysts and halogenating agents to achieve selective bromochlorination reactions [17] [20]. Aqueous synthesis routes demonstrate excellent atom economy and minimize waste generation while maintaining competitive yields of 75 to 85 percent [17].

| Green Methodology | Solvent System | Energy Input | Yield (%) | Waste Reduction |

|---|---|---|---|---|

| Solvent-free mechanochemical | None | Mechanical | 87-96 | 95% reduction |

| Aqueous catalysis | Water | Ambient | 75-85 | 80% reduction |

| Microwave-assisted | Minimal organic | Microwave | 82-91 | 70% reduction |

| Ionic liquid medium | Ionic liquids | Ambient | 78-88 | 85% reduction |

Microwave-assisted synthesis techniques provide rapid heating and enhanced reaction rates while reducing energy consumption [21]. These methods achieve complete conversion of starting materials within 3 to 8 minutes compared to several hours required by conventional heating [21]. Microwave-assisted approaches demonstrate excellent reproducibility and scalability for industrial implementation [21].

Ionic liquid reaction media offer unique advantages for green bromchlorenone synthesis, providing recyclable solvents with tunable properties [22] [23]. Ionic liquids demonstrate negligible vapor pressure, eliminating solvent emissions, and can be designed to selectively solubilize specific reactants or products [22]. These systems achieve high yields while enabling facile product separation and catalyst recycling [23].

Byproduct Management and Purification Techniques

Effective byproduct management and purification strategies are essential for economical bromchlorenone production, particularly given the complexity of halogenated reaction mixtures. Modern purification techniques employ advanced separation methodologies that ensure high product purity while minimizing waste generation [24] [7] [25].

High-performance liquid chromatography represents the primary analytical and preparative separation technique for bromchlorenone purification [24]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifiers achieves baseline separation of bromchlorenone from structural isomers and impurities [24]. The method demonstrates excellent scalability for preparative applications and mass spectrometry compatibility [24].

Crystallization techniques provide cost-effective purification for large-scale bromchlorenone production [7] [6]. Recrystallization from ethanol or methanol systems achieves product purities exceeding 99 percent while enabling efficient recovery of mother liquors [7]. Temperature-controlled crystallization processes minimize the formation of polymorphic impurities and ensure consistent product quality [7].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time |

|---|---|---|---|

| Reverse-phase HPLC | 99.8-99.9 | 85-92 | 2-4 hours |

| Ethanol recrystallization | 99.3-99.7 | 88-94 | 6-12 hours |

| Sublimation purification | 99.5-99.8 | 82-89 | 4-8 hours |

| Liquid-liquid extraction | 95-98 | 91-96 | 1-3 hours |

Byproduct management strategies focus on the identification and control of halogenated impurities formed during synthesis [7] [25]. Common byproducts include mono-halogenated benzoxazolones, dihalogenated isomers, and ring-opened degradation products [7]. Process optimization through careful control of reaction stoichiometry and temperature profiles minimizes byproduct formation while maximizing desired product selectivity [7].

Waste treatment methodologies for halogenated byproducts employ thermal oxidation systems capable of achieving destruction efficiencies greater than 99.9 percent [26]. These systems incorporate downstream acid scrubbing to neutralize hydrogen halides generated during oxidative destruction [26]. Alternative waste treatment approaches utilize halogen bonding interactions for selective electrochemical separation of halogenated compounds from aqueous waste streams [27].

Bromchlorenone (6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one) exhibits distinctive thermodynamic properties that reflect its halogenated benzoxazole structure. With a molecular formula of C₇H₃BrClNO₂ and molecular weight of 248.46 g/mol, this compound demonstrates remarkable thermal stability [1]. The compound presents a crystalline solid appearance, typically pale yellow to off-white in color, with a well-defined melting point of 204.5°C [1].

The thermodynamic stability of Bromchlorenone is significantly influenced by its benzoxazole ring system. Thermodynamic studies on benzoxazole derivatives reveal that the parent benzoxazole compound has a standard enthalpy of formation of 45.14 ± 0.52 kJ/mol in the gas phase, with a solid-phase enthalpy of formation of -24.2 ± 1.1 kJ/mol [2]. The incorporation of bromine and chlorine substituents at the 6- and 5-positions respectively enhances the thermal stability through electronic effects and crystal packing interactions [3].

Computational studies indicate that benzoxazole compounds exhibit excellent thermal stability with decomposition temperatures ranging from 300-400°C [4]. The thermal decomposition mechanism of benzoxazole derivatives involves complex pathways, with initial decomposition producing o-hydroxybenzonitrile as a major product at temperatures above 1000 K [5]. For Bromchlorenone, the presence of halogen substituents likely increases the activation energy for thermal decomposition, contributing to its higher melting point compared to the parent benzoxazole (30.15°C) [6].

The reactivity profile of Bromchlorenone is characterized by its halogenated benzoxazole structure. The compound demonstrates stability under normal storage conditions when kept sealed in dry conditions at 2-8°C [7]. The electron-withdrawing effects of both bromine and chlorine substituents enhance the electrophilic character of the benzoxazole ring, potentially influencing its reactivity in nucleophilic substitution reactions [8].

Solubility and Partition Coefficients

The solubility characteristics of Bromchlorenone reflect its molecular structure and halogenation pattern. The compound exhibits moderate solubility in methanol and demonstrates limited solubility in organic solvents [1]. This solubility profile is typical for halogenated benzoxazole derivatives, where the polar benzoxazole ring system provides some hydrophilic character while the halogen substituents contribute to lipophilicity [9].

Studies on related brominated phenolic compounds provide insights into the solubility behavior of halogenated aromatic systems. Research on brominated phenols has shown that water solubility decreases with increasing bromine content, with values ranging from 283 to 308 K for various brominated derivatives [9]. The aqueous solubility of Bromchlorenone is expected to be limited due to its halogenated structure and the presence of both bromine and chlorine atoms.

The partition coefficient behavior of Bromchlorenone can be estimated based on its structural features. The compound contains both polar (benzoxazole ring with nitrogen and oxygen heteroatoms) and nonpolar (halogen substituents) components, suggesting moderate lipophilicity [10]. The octanol-water partition coefficient (log P) is likely in the range of 2-4, indicating moderate tissue distribution potential [11].

Computational predictions suggest that halogenated benzoxazole compounds exhibit enhanced membrane permeability compared to their non-halogenated counterparts. The presence of bromine and chlorine atoms increases the molecular volume and hydrophobic surface area, contributing to improved membrane partitioning characteristics [12]. This property profile makes Bromchlorenone suitable for applications requiring moderate lipophilicity and membrane penetration.

Photochemical and Thermal Degradation Profiles

The photochemical behavior of Bromchlorenone is influenced by its benzoxazole chromophore and halogen substituents. Benzoxazole compounds exhibit characteristic UV absorption properties, with the parent compound showing absorption maxima in the UV region [13]. The presence of bromine and chlorine substituents at the 6- and 5-positions respectively can shift the absorption spectrum and potentially enhance photochemical reactivity [14].

Studies on photochemical degradation of halogenated aromatic compounds indicate that brominated systems are particularly susceptible to photolytic decomposition. Research on brominated dibenzodioxins and dibenzofurans shows rapid photolytic decomposition under full summer sunlight conditions in hydrocarbon solutions [15]. For Bromchlorenone, similar photolytic pathways may occur, particularly involving carbon-halogen bond cleavage under UV irradiation [16].

The thermal degradation profile of Bromchlorenone follows patterns typical of halogenated benzoxazole derivatives. Thermal decomposition studies on benzoxazole compounds show that degradation begins at temperatures above 400°C, with initial cleavage of the heterocyclic ring system [4]. The presence of halogen substituents in Bromchlorenone likely stabilizes the compound against thermal decomposition by strengthening the aromatic system through electronic effects [17].

Kinetic analysis of thermal decomposition indicates that halogenated benzoxazole compounds exhibit higher activation energies for decomposition compared to unsubstituted derivatives. The thermal stability of Bromchlorenone is enhanced by the electron-withdrawing nature of the halogen substituents, which stabilize the aromatic system against thermal stress [18]. This enhanced thermal stability makes the compound suitable for applications requiring elevated temperature resistance.

Surface Interaction Studies (Adsorption, Catalysis)

The surface interaction properties of Bromchlorenone are governed by its molecular structure and electronic characteristics. The compound's ability to interact with surfaces depends on its polarizability, hydrogen bonding capacity, and van der Waals interactions. The benzoxazole ring system provides multiple sites for surface interaction, including the nitrogen and oxygen heteroatoms and the aromatic π-system [19].

Adsorption studies on related halogenated compounds indicate that brominated and chlorinated aromatic systems exhibit enhanced surface binding affinity compared to their non-halogenated counterparts. The presence of halogen atoms increases the polarizability of the molecule, leading to stronger van der Waals interactions with surface sites [20]. For Bromchlorenone, the dual halogenation pattern provides multiple sites for surface interaction, potentially enhancing its adsorption characteristics.

The catalytic properties of Bromchlorenone are influenced by its electronic structure and molecular geometry. The electron-withdrawing effects of the halogen substituents create an electron-deficient aromatic system that can participate in various catalytic processes. Studies on halogenated benzoxazole derivatives in catalytic applications show that these compounds can serve as effective ligands in transition metal catalysis [21].

Surface interaction studies reveal that halogenated benzoxazole compounds exhibit specific binding affinity for metal surfaces. The compound's ability to form coordination bonds through its nitrogen and oxygen heteroatoms, combined with π-π interactions through the aromatic system, makes it suitable for applications in heterogeneous catalysis [22]. The presence of halogen substituents can further enhance these interactions through halogen bonding mechanisms.

Research on adsorption isotherms of halogenated aromatic compounds indicates that Bromchlorenone likely follows Langmuir adsorption behavior on many surfaces. The compound's molecular size and shape, combined with its electronic properties, determine its surface coverage and binding strength [23]. These properties make Bromchlorenone potentially useful in applications requiring controlled surface modification or as a surface-active agent.

The heterogeneous catalytic behavior of Bromchlorenone-related systems has been investigated in various reaction contexts. Studies on brominated catalysts show that these compounds can facilitate organic transformations through both electronic and steric effects [24]. The unique combination of bromine and chlorine substituents in Bromchlorenone provides opportunities for selective catalytic applications where dual activation mechanisms are beneficial.

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃BrClNO₂ | [1] |

| Molecular Weight | 248.46 g/mol | [1] |

| CAS Number | 5579-85-1 | [1] |

| Melting Point | 204.5°C | [1] |

| Density | 1.8508 g/cm³ (estimated) | [1] |

| Refractive Index | 1.6110 (estimated) | [1] |

| Appearance | Pale yellow to off-white crystalline solid | [1] |

| Solubility | Soluble in methanol, limited in organic solvents | [1] |

| Storage Conditions | Sealed, dry, 2-8°C | [7] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant